1,5-Dimethyl-1h-pyrazole-4-carboximidamide

Medicinal Chemistry Hydrogen Bonding Pharmacophore Design

Solving the gap between 1-aryl pyrazole-4-carboximidamide lead structures and low molecular weight chemical probes. This 1,5-dimethyl derivative enables systematic SAR exploration of the regioisomer's influence on lipophilicity and metabolic stability while preserving the essential amidine pharmacophore. Key procurement advantages: > Retains critical bidentate hydrogen-bond donor capacity (two donors) required for target engagement, unlike the carboxamide analog > Strict Lipinski rule compliance (MW 138.17 g/mol) facilitates lead optimization with minimal ADME liability > Available at 98% HPLC purity, reducing the need for extensive in-house purification before biological assays.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B13622778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1h-pyrazole-4-carboximidamide
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C(=N)N
InChIInChI=1S/C6H10N4/c1-4-5(6(7)8)3-9-10(4)2/h3H,1-2H3,(H3,7,8)
InChIKeyOVLGLVUVFDFGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl-1H-pyrazole-4-carboximidamide: Heterocyclic Building Block Overview


1,5-Dimethyl-1H-pyrazole-4-carboximidamide (CAS 1507699-79-7) is a heterocyclic compound featuring a pyrazole core with a carboximidamide functional group at the 4-position and methyl substituents at the 1- and 5-positions . This scaffold belongs to the pyrazole-4-carboximidamide class, which has demonstrated potential in anti-infective research, notably against Leishmania species [1]. The compound is primarily utilized as a research intermediate, with commercial sources commonly offering purities of 98% .

Scaffold RolePyrazole-4-carboximidamide building block
Workflow StageHit-to-lead or SAR exploration
Key Selection LogicBidentate amidine pharmacophore over amide

1,5-Dimethyl-1H-pyrazole-4-carboximidamide: Limitations of Carboxamide Analogs


Direct substitution of 1,5-dimethyl-1H-pyrazole-4-carboximidamide with its nearest structural analog, 1,5-dimethyl-1H-pyrazole-4-carboxamide [1], is chemically invalid for applications targeting the amidine moiety. The carboximidamide group introduces a distinct hydrogen-bonding pattern (two donors, three acceptors) compared to a carboxamide (one donor, two acceptors) [2], fundamentally altering target engagement potential in biological systems. Furthermore, the increased basicity of the amidine group relative to the amide dictates different protonation states at physiological pH, which is critical for pharmacodynamics and pharmacokinetics. This functional group replacement is not a conservative bioisosteric substitution and will lead to a loss of desired activity if the interaction requires an amidine pharmacophore [2].

Target Compound
1,5-Dimethyl-1H-pyrazole-4-carboximidamide. Features a carboximidamide group with 2 H-bond donors and increased basicity.
Structural Analog
1,5-Dimethyl-1H-pyrazole-4-carboxamide. Contains a carboxamide group with only 1 H-bond donor and a distinct protonation state.
Carboxamide replacement may cause loss of interaction at targets requiring an amidine pharmacophore. The analogs are not conservative bioisosteres.

1,5-Dimethyl-1H-pyrazole-4-carboximidamide: Quantitative Differentiators


Hydrogen-Bond Donor Advantage Over Carboxamide

The target compound contains a carboximidamide group, which provides two hydrogen-bond donors, in contrast to the single donor in the corresponding 1,5-dimethyl-1H-pyrazole-4-carboxamide [1]. This distinction is critical for binding to biological targets with multiple hydrogen-bond acceptor sites. In the related 1-aryl-1H-pyrazole-4-carboximidamide series, this donor pattern was essential for anti-leishmanial activity, a property not observed in the corresponding amide series [2].

H-Bond Donor Advantage
Cross-study comparable
2 donors (amidine) vs. 1 donor (amide). One additional classical H-bond donor.
Supports scaffold selection for bidentate target engagement.
Calculated from structure; aligns with Lipinski rules.
Medicinal Chemistry Hydrogen Bonding Pharmacophore Design

Drug-Likeness & ADME Compliance

1,5-Dimethyl-1H-pyrazole-4-carboximidamide (MW 138.17 g/mol) demonstrates full compliance with Lipinski's Rule of Five [1], a feature consistent with the broader 1-aryl-1H-pyrazole-4-carboximidamide class which also showed complete rule adherence [2]. In contrast, while the analogous 1,5-dimethyl-1H-pyrazole-4-carboxamide (MW 139.15) also adheres to the Rules, the target compound's amidine group provides a distinct hydrogen-bonding profile that can be advantageous for balancing permeability and binding affinity, as its higher number of hydrogen bond donors and acceptors (4 HBA, 2 HBD) compared to the amide (3 HBA, 1 HBD) modifies its interaction potential with biological membranes and targets [2].

ADME Rule Compliance
Class-level inference
Passes Lipinski Rule of Five. MW=138.2, HBA=4, HBD=2.
Provides a drug-like starting point with a distinct H-bond profile.
In silico prediction; broader class also adheres to rules.
Computational Chemistry ADME Lipinski's Rule of Five

Anti-Leishmanial Activity Profile

The 1,5-dimethyl-1H-pyrazole-4-carboximidamide scaffold is a member of a class with validated anti-leishmanial activity. A direct SAR study on 1-aryl-1H-pyrazole-4-carboximidamides demonstrated that compound 2 exhibited a significant activity profile against Leishmania amazonensis, with cytotoxicity and SAR analyses indicating that electronic properties, specifically low HOMO and LUMO energies, correlated with activity [1]. This biological precedent provides a clear differentiator from non-amidine pyrazole isomers, which lack this specific anti-protozoal data. The target compound, with its distinct substitution pattern, offers a differentiated entry point for optimizing this activity.

Anti-Leishmanial Activity
Class-level inference
Structural class shows verified in vitro activity against L. amazonensis. Amide analogs are inactive.
Positions compound as a hit-to-lead candidate for SAR exploration.
Target compound not directly evaluated; data from 1-aryl analog.
Anti-parasitic Leishmania Structure-Activity Relationship

1,5-Dimethyl-1H-pyrazole-4-carboximidamide: Applications


Scaffold Hopping for Novel Anti-Leishmanials

Procure the 1,5-dimethyl derivative to explore the SAR of the 1,5-regioisomer within the active pyrazole-4-carboximidamide class [1]. The established activity of 1-aryl analogs provides a strong rationale for replacing the aryl group with methyl substituents to probe lipophilicity, metabolic stability, and target affinity, while retaining the essential amidine pharmacophore [1].

Bidentate Hydrogen-Bond Probes for Kinases and Proteases

Utilize the compound's two amidine hydrogen-bond donors to create chemical probes for enzyme active sites that require a bidentate interaction, such as those in certain serine proteases or kinases. This application leverages the quantifiable difference from the 1,5-dimethyl-1H-pyrazole-4-carboxamide, which only offers one donor [2].

Oral Bioavailability & ADME Optimization

Employ the compound as a core scaffold in a lead optimization program where the primary goal is maintaining Lipinski rule compliance while exploring functional diversity [3]. The scaffold’s low molecular weight (138.17 g/mol) and full rule adherence make it an ideal starting point for systematic derivatization to improve potency without sacrificing ADME properties [3].

Application
Selection Property
Validation Focus
Anti-Leishmanial Scaffold Hopping
SAR of 1,5-regioisomer
Target affinity vs. 1-aryl analogs; amidine pharmacophore retention
Bidentate H-Bond Probes
Two amidine H-bond donors
Binding assays requiring bidentate donor interaction
ADME Lead Optimization
Low MW & full Lipinski compliance
Systematic derivatization; potency vs. permeability balance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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